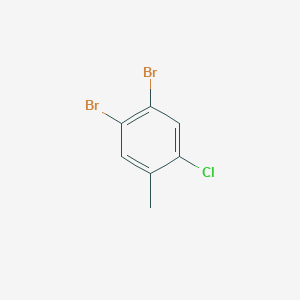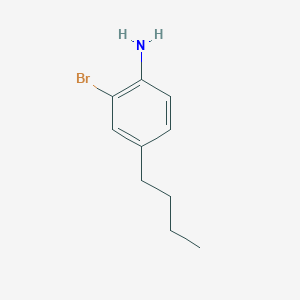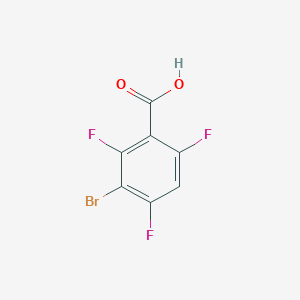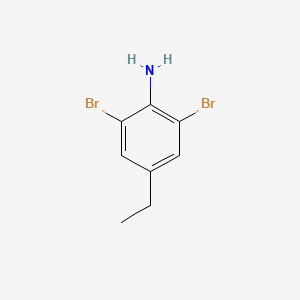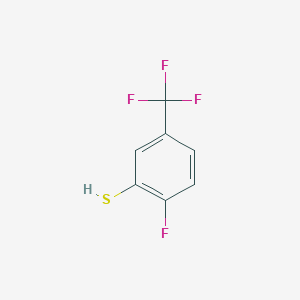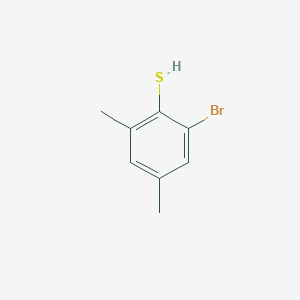
2-Chloro-5-fluorobenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluorobenzenethiol: is an organosulfur compound with the molecular formula C6H4ClFS It is a derivative of benzenethiol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with chlorine and fluorine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluorobenzenethiol typically involves the halogenation of benzenethiol derivatives. One common method is the selective chlorination and fluorination of benzenethiol using appropriate halogenating agents under controlled conditions. For instance, the reaction can be carried out using chlorine gas and fluorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process involving the halogenation of benzenethiol followed by purification steps. The process may include distillation, recrystallization, and chromatography to obtain the desired purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-fluorobenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction to form corresponding thiophenol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, sodium hypochlorite, and potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products:
Substitution Reactions: Products include various substituted benzenethiols.
Oxidation Reactions: Products include disulfides and sulfonic acids.
Reduction Reactions: Products include thiophenol derivatives.
Applications De Recherche Scientifique
2-Chloro-5-fluorobenzenethiol has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-fluorobenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activities and signaling pathways. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and specificity towards certain biological targets.
Comparaison Avec Des Composés Similaires
2-Chlorobenzenethiol: Lacks the fluorine atom, resulting in different reactivity and properties.
5-Fluorobenzenethiol: Lacks the chlorine atom, leading to variations in chemical behavior.
2-Chloro-4-fluorobenzenethiol: Has the fluorine atom at a different position, affecting its reactivity and applications.
Uniqueness: 2-Chloro-5-fluorobenzenethiol is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
2-chloro-5-fluorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEXNJRRBCNZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
